Boc-4-amino-L-phenylalanine Boc-4-amino-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 55533-24-9
VCID: VC21541105
InChI: InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O
Molecular Formula: C9H21ClN2O2
Molecular Weight: 280,32 g/mole

Boc-4-amino-L-phenylalanine

CAS No.: 55533-24-9

Cat. No.: VC21541105

Molecular Formula: C9H21ClN2O2

Molecular Weight: 280,32 g/mole

* For research use only. Not for human or veterinary use.

Boc-4-amino-L-phenylalanine - 55533-24-9

CAS No. 55533-24-9
Molecular Formula C9H21ClN2O2
Molecular Weight 280,32 g/mole
IUPAC Name (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Standard InChI Key ZKIJKCHCMFGMCM-QRPNPIFTSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O

Fundamental Characteristics of Boc-4-amino-L-phenylalanine

Chemical Identity and Nomenclature

Boc-4-amino-L-phenylalanine is a derivative of the natural amino acid phenylalanine, modified with both a para-amino group and a tert-butoxycarbonyl (Boc) protecting group. The compound's formal chemical identification is as follows:

Table 1: Chemical Identification Parameters of Boc-4-amino-L-phenylalanine

ParameterValue
CAS Number55533-24-9
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
IUPAC Name(2S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
Common SynonymsBoc-Phe(4-NH2)-OH, BOC-4-AMINO-L-PHENYLALANINE, Boc-L-4-aminophenylalanine

The compound is recognized by several alternative names in the scientific literature, all referring to the same molecular structure characterized by the tert-butoxycarbonyl protection of the α-amino group and the presence of an amino functionality at the para position of the phenylalanine side chain .

Structural Features

The defining structural features of Boc-4-amino-L-phenylalanine include:

  • A phenylalanine core structure with L-configuration (S-stereochemistry)

  • An amino group (-NH2) at the para (4) position of the phenyl ring

  • A tert-butoxycarbonyl (Boc) protecting group attached to the alpha-amino group

  • A free carboxylic acid group

The presence of both the Boc protecting group and the para-amino functionality makes this compound distinctly valuable for peptide synthesis and other chemical applications where selective reactivity is required .

Physical and Chemical Properties

Physical Characteristics

Boc-4-amino-L-phenylalanine typically appears as a solid at standard temperature and pressure, with specific physical properties that facilitate its use in laboratory settings. While comprehensive physical data from the available search results is limited, the compound's characteristics align with those of protected amino acids, including moderate solubility in organic solvents like dichloromethane and limited solubility in water .

Chemical Reactivity and Behavior

The chemical behavior of Boc-4-amino-L-phenylalanine is determined primarily by its functional groups:

  • The carboxylic acid group can participate in esterification and amide formation reactions, crucial for peptide bond formation.

  • The Boc-protected α-amino group remains inert during many chemical transformations but can be selectively deprotected under acidic conditions.

  • The para-amino group on the phenyl ring offers a reactive site for further modifications, including coupling with other functional groups or biomolecules.

The selective reactivity of these functional groups is what makes Boc-4-amino-L-phenylalanine particularly valuable in multistep synthetic procedures .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Boc-4-amino-L-phenylalanine typically begins with 4-amino-L-phenylalanine as the starting material. The primary synthetic pathway involves selective protection of the alpha-amino group with a tert-butoxycarbonyl (Boc) group. This is commonly achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) .

The general reaction can be represented as:

4-Amino-L-phenylalanine + Boc2O + Base → Boc-4-amino-L-phenylalanine

This procedure requires careful control of reaction conditions to ensure selective protection of the alpha-amino group while leaving the para-amino group unmodified. The reaction is typically conducted in a suitable solvent such as dichloromethane (DCM) or a mixture of water and dioxane, depending on the solubility characteristics of the starting materials .

Purification Techniques

After synthesis, purification of Boc-4-amino-L-phenylalanine typically involves techniques such as:

  • Crystallization or recrystallization

  • Column chromatography

  • Preparative HPLC (High-Performance Liquid Chromatography)

These purification methods ensure the high purity required for applications in peptide synthesis and biological research .

Applications in Peptide Synthesis

Role as a Building Block

Boc-4-amino-L-phenylalanine serves as a valuable building block in peptide synthesis, where the controlled formation of peptide bonds between amino acids is essential. The Boc protection strategy is one of the main approaches in solid-phase peptide synthesis, allowing for the stepwise construction of peptide chains .

The primary advantages of using Boc-4-amino-L-phenylalanine in peptide synthesis include:

  • The Boc group selectively protects the alpha-amino group, preventing unwanted reactions during peptide coupling.

  • The presence of the para-amino functionality allows for site-specific modifications or attachments.

  • The Boc group can be selectively removed under mild acidic conditions, allowing for controlled deprotection steps in multistage synthesis.

These characteristics make Boc-4-amino-L-phenylalanine particularly valuable in the synthesis of complex peptides with specific structural requirements .

Synthesis of Modified Peptides

Researchers utilize Boc-4-amino-L-phenylalanine to create peptides with specific modifications at defined positions. The para-amino group provides a convenient site for attaching various functional entities, including:

  • Fluorescent labels for tracking peptides in biological systems

  • Affinity tags for purification or detection purposes

  • Cross-linking agents for studying protein interactions

  • Bioactive moieties to enhance therapeutic properties

This versatility makes Boc-4-amino-L-phenylalanine an essential tool in the development of peptide-based research tools and potential therapeutics .

Biological Applications and Research

Protein-Protein Interaction Studies

Boc-4-amino-L-phenylalanine has proven valuable in investigating protein-protein interactions, which are fundamental to understanding cellular processes and developing therapeutic strategies. The compound can be incorporated into peptides that mimic interaction domains of proteins, allowing researchers to study binding mechanisms and identify potential drug targets .

Enzyme-Substrate Interaction Analysis

The compound has been employed in studies exploring enzyme-substrate interactions. By incorporating Boc-4-amino-L-phenylalanine into peptide substrates, researchers can investigate how structural modifications affect enzyme recognition and catalytic efficiency. This approach has contributed to the development of enzyme inhibitors and activators with potential therapeutic applications .

Comparison with Related Compounds

Structural Analogs and Derivatives

Boc-4-amino-L-phenylalanine belongs to a family of protected amino acids that includes various related compounds with different protecting groups or modifications. Two notable examples from the search results include:

Table 2: Comparison of Boc-4-amino-L-phenylalanine with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Differences
Boc-4-amino-L-phenylalanineC14H20N2O4280.32Standard form with single Boc protection
N,N'-Bis-Boc 4-Amino-L-phenylalanineC19H28N2O6~380.44Contains two Boc protecting groups
N-Boc-4-(Fmoc-amino)-L-phenylalanineC29H30N2O6502.567Contains both Boc and Fmoc protecting groups

N-Boc-4-(Fmoc-amino)-L-phenylalanine represents a more complex protection strategy, where the alpha-amino group is protected with a Boc group, while the para-amino group is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This dual protection strategy offers more selective control over sequential deprotection and functionalization steps in complex synthesis projects .

Current Research Trends and Future Directions

Advanced Peptide Design

Current research continues to explore novel applications of Boc-4-amino-L-phenylalanine in peptide design. Scientists are investigating how incorporation of this modified amino acid can influence peptide structure, stability, and biological activity. These studies aim to develop peptides with enhanced therapeutic properties or improved resistance to degradation .

Material Science Applications

Beyond biological applications, there is growing interest in using modified amino acids like Boc-4-amino-L-phenylalanine in material science. The compound's ability to be incorporated into larger structures without unwanted side reactions makes it valuable for creating surfaces that can interact with biological molecules. This has implications for the development of biosensors, drug delivery systems, and tissue engineering platforms .

Future Research Opportunities

Future research directions for Boc-4-amino-L-phenylalanine may include:

  • Exploration of novel deprotection strategies that offer greater selectivity or milder conditions

  • Development of more efficient synthetic routes for large-scale production

  • Investigation of its role in creating peptide-based therapeutics for targeted drug delivery

  • Application in emerging fields like synthetic biology and bioorthogonal chemistry

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator